N-{[(4-cyanophenyl)carbamoyl]oxy}butanimidoyl chloride
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Overview
Description
(E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structural features, which include a chlorobutylidene group, an amino group, and a cyanophenyl carbamate moiety. These structural elements contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate typically involves the reaction of 1-chlorobutylideneamine with N-(4-cyanophenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate may involve large-scale batch or continuous flow processes. These methods ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are essential for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Nucleophiles like hydroxide, alkoxide, or amine; reactions are conducted in polar solvents such as ethanol or methanol at ambient or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
(E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-(1-chlorobutylidene)amino N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a cyano group.
(E)-(1-chlorobutylidene)amino N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of a cyano group.
(E)-(1-chlorobutylidene)amino N-(4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
(E)-(1-chlorobutylidene)amino N-(4-cyanophenyl)carbamate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-(4-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-3-11(13)16-18-12(17)15-10-6-4-9(8-14)5-7-10/h4-7H,2-3H2,1H3,(H,15,17) |
InChI Key |
XIFLOBOLYIZBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NC1=CC=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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